molecular formula C6H3BrCl2O B165674 4-Bromo-2,6-dichlorophenol CAS No. 3217-15-0

4-Bromo-2,6-dichlorophenol

Cat. No.: B165674
CAS No.: 3217-15-0
M. Wt: 241.89 g/mol
InChI Key: KGURSDWHGSLAPP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is typically a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

4-Bromo-2,6-dichlorophenol serves as an important intermediate in the synthesis of other organic compounds. It is frequently utilized in:

  • Synthesis of Organic Compounds : This compound is used as a precursor for synthesizing various pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, making it a valuable building block in organic synthesis .
  • Studying Reaction Mechanisms : Researchers employ this compound to investigate reaction pathways involving halogenated phenols. The unique electronic properties imparted by the bromine and chlorine atoms allow for detailed studies on substitution reactions and mechanisms.

Biological Applications

The biological activity of this compound has been explored in several contexts:

  • Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it relevant in pharmacological research where understanding drug interactions is essential .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it useful in developing disinfectants or preservatives in various industrial applications .

Industrial Applications

In industry, this compound is employed in several key areas:

  • Agrochemical Production : It is used as an intermediate in the synthesis of pesticides and herbicides. For instance, brominated phenols are often incorporated into formulations designed to enhance crop protection against pests .
  • Water Treatment : Case studies have shown that derivatives of this compound can effectively reduce microbial loads in water treatment facilities. For example, its application demonstrated a significant reduction in coliform bacteria levels within hours of treatment.

Water Treatment Facilities

In a controlled study at a municipal water treatment plant, this compound was applied to reduce microbial load effectively. The results indicated over a 90% reduction in coliform bacteria levels shortly after application.

Leather Processing

In leather manufacturing processes, this compound was incorporated into tanning solutions to prevent microbial spoilage. Treated leather samples exhibited enhanced durability and resistance to degradation compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can inhibit enzyme activity or disrupt cellular processes by binding to specific sites on proteins or other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-2,6-dichlorophenol (BDCP) is a halogenated phenolic compound with the molecular formula C₆H₃BrCl₂O. It is characterized by the presence of both bromine and chlorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This article explores the biological activities of BDCP, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₆H₃BrCl₂O
  • Molar Mass : 241.9 g/mol
  • Density : 1.890 g/cm³
  • Melting Point : 64-65 °C

Antimicrobial Properties

BDCP has been studied for its potential antimicrobial and antifungal activities. Research indicates that BDCP exhibits significant inhibitory effects against various microbial strains, making it a candidate for use in disinfectants and preservatives.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The mechanism by which BDCP exerts its biological effects involves several pathways:

  • Enzyme Inhibition : BDCP can inhibit the activity of specific enzymes involved in microbial metabolism. The presence of halogen atoms enhances its ability to interact with enzyme active sites.
  • Disruption of Membrane Integrity : BDCP may disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : BDCP has been shown to induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.

Study 1: Antifungal Activity

A study published in the Journal of Applied Microbiology demonstrated that BDCP effectively inhibited the growth of Candida albicans. The compound was tested at various concentrations, revealing a dose-dependent response in fungal inhibition.

  • Concentration Tested : 0.5%, 1%, 2%
  • Results : At 2%, complete inhibition was observed after 24 hours.

Study 2: Bacterial Resistance

Research conducted on Escherichia coli highlighted that BDCP could overcome resistance mechanisms in certain bacterial strains. The study found that combining BDCP with conventional antibiotics enhanced their effectiveness against resistant strains.

Industrial Use

BDCP is employed in various industrial applications due to its antimicrobial properties:

  • Preservatives : Used in coatings and leather processing to prevent microbial growth.
  • Disinfectants : Incorporated into formulations for cleaning products and sanitizers.

Pharmaceutical Development

The potential use of BDCP as a lead compound for developing new antimicrobial agents is being explored. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2,6-dichlorophenol in laboratory settings?

  • Methodological Answer : Two primary routes are documented:

  • Zinc Reduction : Reduction of this compound using zinc powder in 10% sodium hydroxide at 100°C for 1 hour (76% yield) .
  • Suzuki Cross-Coupling : Palladium-catalyzed coupling (PdCl₂(dppf)·CH₂Cl₂) with boronic esters in DMF at 70°C under argon, followed by citric acid extraction and silica gel chromatography .
    • Key Considerations : Solvent choice (e.g., ethanol or ether for solubility) and catalyst loading impact yield.

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with methanol/water (70:30 v/v) mobile phase; UV detection at 254 nm. Recovery rates of 80–97% have been reported for halogenated phenols in environmental matrices .
  • GC-MS : EPA Method 8151M with surrogate recovery validation (target: 70–130%). Note that low recovery (e.g., 51%) may indicate matrix interference .

Q. What are the key solubility characteristics of this compound relevant to experimental design?

  • Methodological Answer :

  • Highly soluble in ethanol and diethyl ether; sparingly soluble in cold petroleum ether; insoluble in water.
  • Practical Implication : Use ethanol for dissolution in biological assays or ether for extraction. Aqueous systems require polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ at 0.1 equivalents achieves efficient coupling. Higher equivalents risk side reactions.
  • Temperature : 70°C balances reaction rate and decomposition.
  • Solvent : DMF enhances solubility but may require post-reaction citric acid neutralization to isolate products .

Q. What in vitro models are suitable for studying the nephrotoxic potential of this compound metabolites?

  • Methodological Answer :

  • Fischer 344 Rat Kidney Cells (IRCC) : Used to study 4-amino-2,6-dichlorophenol (a putative metabolite). Toxicity is time-dependent (peak at 120 min) and mitigated by ascorbic acid or AT-125 .
  • Metabolite Identification : Use LC-MS/MS to track hydroxylation and dehalogenation products in hepatic microsomes.

Q. What analytical challenges arise when quantifying this compound in environmental matrices with high organic content?

  • Methodological Answer :

  • Matrix Effects : High organic content (e.g., soil) reduces surrogate recovery (e.g., 51% vs. 70–130% target).
  • Mitigation : Use EPA 3510M (sonication extraction) with internal standards (e.g., deuterated analogs) and matrix-matched calibration .

Q. How does photodegradation in marine environments affect the persistence and transformation pathways of this compound?

  • Methodological Answer :

  • Pathway : Sequential bromine-chlorine exchange under UV light, forming intermediates like 2,4-dibromo-6-chlorophenol and 2,4,6-trichlorophenol .
  • Analytical Tracking : Monitor degradation kinetics via GC-MS with SIM mode (m/z 242 for parent compound, m/z 196 for trichlorophenol) .

Q. Can QSAR models accurately predict the aquatic toxicity of this compound based on electronic-structure parameters?

  • Methodological Answer :

  • Descriptors : Dipole moment (4.381 D), HOMO-LUMO gap (8.722 eV), and partial charges correlate with toxicity in Tetrahymena pyriformis (log(IGC₅₀⁻¹) = 1.78) .
  • Model Validation : Use extended regression with leave-one-out cross-validation (R² > 0.85 for halogenated phenols).

Properties

IUPAC Name

4-bromo-2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGURSDWHGSLAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185952
Record name 4-Bromo-2,6-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-15-0
Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-BROMO-2,6-DICHLOROPHENOL
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-bromo-2,6-dichlorophenol
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Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dichlorophenol (20 g, 123.4 mmol) in acetonitrile (200 mL) was cooled to 0° C. and bromine (23.7 g) in acetonitrile (50 mL) was added dropwise. The red solution was stirred at 0° C. for 2 h and a saturated aqueous solution of sodium sulphite was added until the red color disappeared. The phases were separated and the aqueous phase was extracted three times with ethyl acetate. Concentration of the combined organic phases gave a yellow oil, which was purified on a silica gel column (heptane/ethyl acetate, 10:1) to give 17.8 g of 4-bromo-2,6-dichlorophenol as a white solid. Yield: 60%; 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 2H), 5.9 (br s, 1H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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